Agn-PC-0NI40H

Description

Agn-PC-0NI40H (CAS No. 1046861-20-4) is a halogenated aryl boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a benzene ring substituted with bromine, chlorine, and boronic acid groups, contributing to its unique physicochemical and pharmacological properties. Key parameters include:

- Polar Surface Area (TPSA): 40.46 Ų, indicating moderate polarity.

- Log Po/w (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), suggesting variable hydrophobicity.

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions.

- Bioavailability: A score of 0.55, with high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours . Its lack of PAINS (Pan-Assay Interference Compounds) or Brenk alerts confirms its suitability for drug discovery pipelines.

Properties

CAS No. |

55079-43-1 |

|---|---|

Molecular Formula |

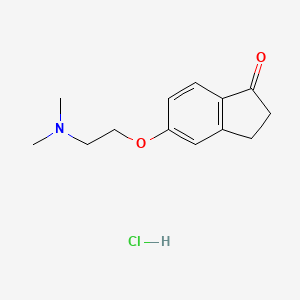

C13H18ClNO2 |

Molecular Weight |

255.74 g/mol |

IUPAC Name |

5-[2-(dimethylamino)ethoxy]-2,3-dihydroinden-1-one;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH/c1-14(2)7-8-16-11-4-5-12-10(9-11)3-6-13(12)15;/h4-5,9H,3,6-8H2,1-2H3;1H |

InChI Key |

OCWVNNPXBSSEIV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC2=C(C=C1)C(=O)CC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0NI40H typically involves a series of chemical reactions that require precise conditions. One common method involves the chemical co-precipitation technique, where aqueous solutions of precursors such as nickel nitrate hexahydrate and sodium hydroxide are used. The reaction mixture is then calcined at high temperatures to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as sol-gel, pyrolysis, hydrothermal, and ultrasonic radiation techniques. These methods allow for the production of large quantities of the compound while maintaining its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0NI40H undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique electronic structure and reactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen, and various organic and inorganic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield metallic forms of the compound .

Scientific Research Applications

Agn-PC-0NI40H has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, the compound is studied for its potential use in drug delivery systems and as a therapeutic agent. In medicine, this compound is being explored for its potential in treating various diseases, including cancer. In industry, the compound is used in the production of advanced materials and electronic devices .

Mechanism of Action

The mechanism of action of Agn-PC-0NI40H involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological outcomes, such as the inhibition of specific enzymes or the activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0NI40H belongs to a class of halogenated aryl boronic acids. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) :

| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight (g/mol) | 235.27 | 235.27 | 269.76 |

| Log Po/w (XLOGP3) | 2.15 | 2.02 | 2.87 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.09 |

| TPSA (Ų) | 40.46 | 40.46 | 40.46 |

| BBB Permeability | Yes | No | No |

| Synthesis Method | Pd-catalyzed cross-coupling | Suzuki-Miyaura coupling | Ullmann coupling |

Key Findings:

Bioavailability : this compound exhibits superior BBB permeability compared to analogs, attributed to its optimal log Po/w and molecular weight balance .

Synthetic Efficiency : The Pd-catalyzed method for this compound achieves a shorter reaction time (1.33 hours) versus traditional Suzuki-Miyaura (6–12 hours) or Ullmann (24+ hours) protocols.

Solubility : Despite similar polar surface areas, this compound’s solubility exceeds that of its analogs, likely due to reduced halogen crowding.

Research Implications

This compound’s combination of BBB permeability, solubility, and synthetic accessibility positions it as a lead candidate for central nervous system (CNS)-targeted therapeutics. However, its moderate CYP inhibition profile (non-inhibitor) may limit drug-drug interaction risks compared to CYP-active analogs . Further studies should explore its stability in physiological matrices and in vivo pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.